molecular formula HO2P B1219783 phosphenous acid CAS No. 15460-68-1

phosphenous acid

Cat. No.: B1219783
CAS No.: 15460-68-1
M. Wt: 63.981 g/mol
InChI Key: GQZXNSPRSGFJLY-UHFFFAOYSA-N
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Description

phosphenous acid, also known as phosphinate, is a class of phosphorus compounds based on the structure of hypophosphorous acid. The hypophosphite ion is represented as ( \text{H}_2\text{PO}_2^- ). Hypophosphorous acid, with the formula ( \text{H}_3\text{PO}_2 ), is a colorless compound that is soluble in water, alcohols, and dioxane. It is commonly supplied as a 50% aqueous solution .

Mechanism of Action

The mechanism of action of hypophosphite compounds involves their ability to act as reducing agents. For example, sodium hypophosphite reduces nickel ions in solution to metallic nickel, which is then deposited on substrates during electroless nickel plating . The molecular targets and pathways involved in these reactions include the activation of metal ions and the formation of stable metal-phosphorus bonds.

Comparison with Similar Compounds

phosphenous acid compounds can be compared with other phosphorus-containing compounds such as:

This compound compounds are unique due to their strong reducing properties and versatility in various chemical reactions and applications.

Properties

CAS No.

15460-68-1

Molecular Formula

HO2P

Molecular Weight

63.981 g/mol

IUPAC Name

phosphenous acid

InChI

InChI=1S/HO2P/c1-3-2/h(H,1,2)

InChI Key

GQZXNSPRSGFJLY-UHFFFAOYSA-N

SMILES

OP=O

Canonical SMILES

OP=O

68412-68-0
68412-69-1
6303-21-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
phosphenous acid
Reactant of Route 2
phosphenous acid

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